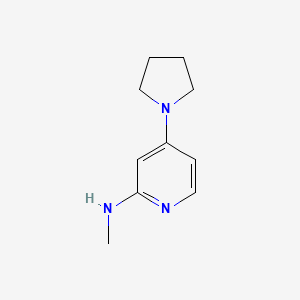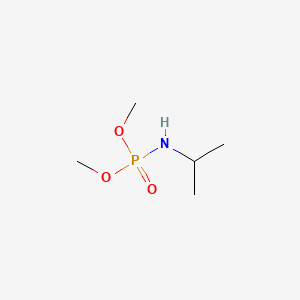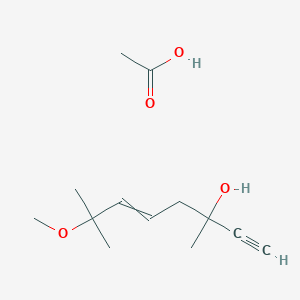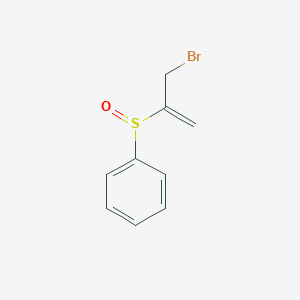
(3-Bromoprop-1-ene-2-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromoprop-1-ene-2-sulfinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromopropene and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-ene-2-sulfinyl)benzene typically involves the reaction of benzene with 3-bromoprop-1-ene and a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to ensure its suitability for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromoprop-1-ene-2-sulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromoprop-1-ene-2-sulfinyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The bromine atom can also participate in substitution reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
(3-Bromoprop-1-ene-2-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(3-Bromoprop-1-ene-2-thio)benzene: Contains a thio group instead of a sulfinyl group.
(3-Bromoprop-1-ene-2-oxy)benzene: Contains an oxy group instead of a sulfinyl group.
Properties
CAS No. |
74338-92-4 |
|---|---|
Molecular Formula |
C9H9BrOS |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
3-bromoprop-1-en-2-ylsulfinylbenzene |
InChI |
InChI=1S/C9H9BrOS/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
RJYXDNDDWNXIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CBr)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
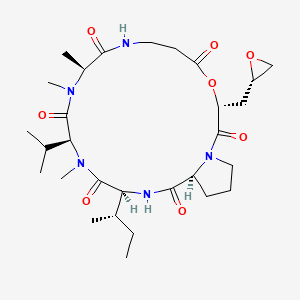
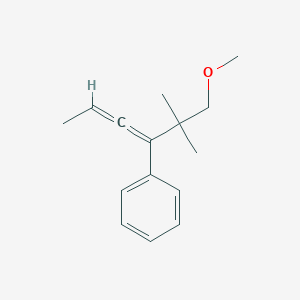
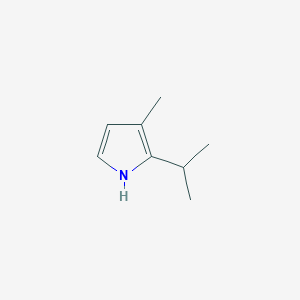

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
